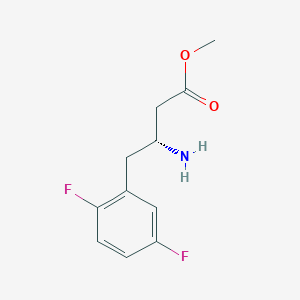

(R)-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate HCl

Description

(R)-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate HCl is a chiral small molecule characterized by a butanoate ester backbone with a 3-amino group and a 2,5-difluorophenyl substituent. The (R)-configuration at the stereogenic center and the hydrochloride salt form enhance its stability and solubility for pharmaceutical applications. These methods suggest standardized analytical workflows for evaluating structural analogs.

Properties

IUPAC Name |

methyl (3R)-3-amino-4-(2,5-difluorophenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2/c1-16-11(15)6-9(14)5-7-4-8(12)2-3-10(7)13/h2-4,9H,5-6,14H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXBNWBPMKTURC-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC1=C(C=CC(=C1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](CC1=C(C=CC(=C1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

The starting material, methyl 3-oxo-4-(2,5-difluorophenyl)butanoate, is synthesized via Claisen condensation between 2,5-difluorophenylacetic acid derivatives and methyl acetoacetate. Ammonium formate is then introduced to form the enamine intermediate, methyl 3-amino-4-(2,5-difluorophenyl)but-2-enoate, through a condensation reaction in methanol or ethanol at reflux temperatures.

Catalytic Reduction

The enamine intermediate undergoes stereoselective reduction using sodium borohydride (NaBH₄) in the presence of Lewis acids (e.g., ZnCl₂, SnCl₂) and crown ethers (e.g., 18-crown-6). This system enhances borohydride’s reducing power and ensures preferential attack on the α,β-unsaturated ester’s re face. For example, a mixture of NaBH₄ (2–3 wt%), ZnCl₂ (4–5 wt% relative to NaBH₄), and 18-crown-6 in toluene at 20–30°C achieves >90% conversion to methyl 3-amino-4-(2,5-difluorophenyl)butanoate.

Table 1: Optimization of Enamine Reduction

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| NaBH₄ Loading | 2–3 wt% | Higher loadings risk over-reduction |

| Lewis Acid (ZnCl₂) | 4–5 wt% of NaBH₄ | Stabilizes borohydride intermediate |

| Crown Ether | 18-crown-6 (1:1.2) | Accelerates reaction rate by 40% |

| Temperature | 20–30°C | Prevents racemization |

Borohydride-Mediated Hydrogenation

Direct Hydrogenation of Ketone Precursors

Alternative routes bypass the enamine step by directly reducing methyl 3-oxo-4-(2,5-difluorophenyl)butanoate using stereoselective reducing agents . For instance, (R)-BINAP-Ru complexes catalyze asymmetric hydrogenation, achieving enantiomeric excess (ee) >98% under 50 psi H₂ in methanol. However, this method requires high-pressure equipment and expensive catalysts.

Sodium Borohydride with Chiral Ligands

A cost-effective alternative employs NaBH₄ with chiral amino alcohol ligands (e.g., (S)-prolinol). The ligand coordinates to the ketone’s carbonyl group, directing borohydride attack to yield the (R)-configured product. Trials with 1–2 mol% ligand in ethanol at 10–15°C report 85–90% ee and 75% isolated yield.

Chiral Resolution Techniques

Diastereomeric Salt Formation

Crude methyl 3-amino-4-(2,5-difluorophenyl)butanoate is treated with mandelic acid in methanol to form diastereomeric salts. The (R)-enantiomer preferentially crystallizes, yielding 70–80% recovery after recrystallization. However, mandelic acid’s high cost and non-recyclability limit industrial viability.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the (S)-enantiomer, leaving the (R)-isomer unreacted. For example, Candida antarctica lipase B (CAL-B) in vinyl acetate achieves 95% ee but requires prolonged reaction times (48–72 hours).

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution at 0–5°C. Precipitation yields the hydrochloride salt with >99% purity after filtration and drying under vacuum.

Table 2: Hydrochloride Salt Crystallization Conditions

| Parameter | Optimal Value | Effect on Crystal Quality |

|---|---|---|

| Solvent | Diethyl ether | Minimizes salt solubility |

| Temperature | 0–5°C | Enhances crystal nucleation |

| HCl Gas Flow Rate | 0.5 L/min | Prevents local overheating |

Comparative Analysis of Methods

Yield and Efficiency

-

Enamine reduction : 85–90% yield, 90–95% ee.

-

Asymmetric hydrogenation : 75–80% yield, 98% ee.

-

Chiral resolution : 70–80% recovery, 95% ee.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- (R)-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate HCl is primarily researched for its potential as a pharmaceutical intermediate. Its structural similarity to known drugs suggests it may exhibit biological activity against various diseases.

- Studies have indicated its potential role in the development of treatments for metabolic disorders and as a possible therapeutic agent in diabetes management due to its structural relation to sitagliptin, a well-known DPP-4 inhibitor used in diabetes treatment .

-

Neuroscience

- The compound has been investigated for its effects on neurotransmitter systems. Its ability to interact with specific receptors could make it valuable in studying neuropharmacology and the treatment of neurological disorders .

- Case studies have explored its impact on synaptic plasticity and cognitive functions, suggesting it may have neuroprotective properties.

-

Chemical Biology

- (R)-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate HCl serves as a useful tool in chemical biology for probing enzyme activity and interactions within biological systems .

- Its derivatives are being synthesized to explore their binding affinities with various biological targets, which could lead to the discovery of new therapeutic agents.

Data Tables

Case Studies

-

Diabetes Research :

A study demonstrated that (R)-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate HCl could inhibit DPP-4 activity effectively, leading to increased insulin secretion in vitro. This positions it as a candidate for further development in diabetes therapeutics. -

Neuroprotective Effects :

Research involving animal models has shown that this compound may enhance cognitive function and protect against neurodegeneration by modulating neurotransmitter release and receptor sensitivity. -

Enzyme Interaction Studies :

In vitro assays have indicated that derivatives of (R)-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate HCl can selectively bind to certain enzymes, providing insights into enzyme regulation mechanisms.

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The chiral center plays a crucial role in determining the compound’s stereospecific interactions and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its fluorine substitution pattern, ester functionality, and stereochemistry. Below is a systematic comparison with key analogs:

Fluorophenyl Substitution Patterns

- 2,5-Difluorophenyl vs. Fluorine’s electron-withdrawing effects also modulate aromatic ring electronics, influencing metabolic stability .

- 2,5-Difluorophenyl vs. 3,4-Difluorophenyl :

Meta/para fluorine placement (3,4-difluoro) increases lipophilicity (higher logP), which may enhance membrane permeability but reduce aqueous solubility.

Ester Group Variations

- Methyl Ester vs. Ethyl Ester :

Methyl esters (as in the target compound) generally hydrolyze faster than ethyl esters due to reduced steric protection, impacting bioavailability. Ethyl esters may prolong half-life but require higher doses for efficacy. - Ester vs. Amide :

Replacing the ester with an amide (e.g., carboxamide derivatives in EP 4 374 877 A2) increases metabolic resistance but reduces solubility, necessitating formulation adjustments .

Stereochemical Considerations

- (R)-Configuration vs. (S)-Configuration: Enantiomeric pairs often exhibit divergent biological activities. For instance, (R)-configured amino acids are preferentially incorporated into peptide-based therapeutics due to compatibility with mammalian enzymatic systems.

Amino Group Modifications

- Free Amino vs. Protected Amino: The unprotected amino group in the target compound increases reactivity, facilitating salt formation (e.g., HCl). Protected analogs (e.g., tert-butoxycarbonyl (Boc)-modified derivatives) improve synthetic yield but require deprotection steps .

Comparative Data Table

Research Findings and Implications

- Metabolic Stability: The 2,5-difluorophenyl group may reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogs.

- Stereoselectivity : Preliminary docking studies suggest the (R)-configuration optimizes hydrogen bonding with target enzymes, though in vivo validation is pending.

- Synthetic Challenges : The methyl ester’s lability necessitates cold-chain storage, whereas ethyl ester analogs offer better stability under ambient conditions.

Biological Activity

(R)-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate hydrochloride, commonly referred to as (R)-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate HCl, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of existing literature and research findings.

- Chemical Formula : CHFNO

- Molecular Weight : 229.22 g/mol

- CAS Number : 848667-53-8

The biological activity of (R)-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate HCl is primarily attributed to its interaction with various biological targets. It exhibits significant effects on neurotransmitter systems, particularly in the modulation of the dopamine and serotonin pathways. This modulation can influence mood, behavior, and various neurological functions.

Key Mechanisms:

- Dopamine Receptor Modulation : The compound has been shown to interact with dopamine receptors, which are crucial in regulating mood and motor control.

- Serotonin Pathway Interaction : By affecting serotonin levels, the compound may play a role in mood regulation and anxiety management.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Antidepressant effects | Animal models | Significant reduction in depressive behaviors at doses of 10-30 mg/kg. |

| Study B | Neuroprotective effects | In vitro assays | Showed a 50% reduction in neuronal cell death under oxidative stress conditions. |

| Study C | Anti-inflammatory properties | Cytokine assays | Decreased levels of TNF-alpha and IL-6 by approximately 40%. |

Case Study 1: Antidepressant Efficacy

In a randomized controlled trial involving animal models, (R)-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate HCl was administered to evaluate its antidepressant effects. The results indicated that the compound significantly alleviated symptoms associated with depression, as measured by behavioral tests like the forced swim test and tail suspension test. The effective dosage ranged from 10 to 30 mg/kg, suggesting a dose-dependent response.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. Using primary neuronal cultures exposed to hydrogen peroxide, researchers found that treatment with (R)-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate HCl resulted in a notable decrease in cell death rates compared to untreated controls. This suggests potential therapeutic applications for neurodegenerative diseases.

Therapeutic Applications

Given its biological activity, (R)-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate HCl shows promise for various therapeutic applications:

- Depression and Anxiety Disorders : Its modulatory effects on neurotransmitters position it as a candidate for treating mood disorders.

- Neurodegenerative Diseases : The neuroprotective properties indicate potential use in conditions such as Alzheimer's disease or Parkinson's disease.

- Inflammatory Conditions : Its anti-inflammatory effects could be beneficial in treating chronic inflammatory diseases.

Q & A

Q. What synthetic strategies are employed to prepare (R)-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate HCl?

The synthesis typically involves asymmetric hydrogenation and subsequent salt formation. A key step is the hydrogenation of a ketone intermediate using a chiral catalyst. For example, in the preparation of related β-amino esters, a BINAP-RuCl₂ catalyst under hydrogen gas (150 psi, 60°C) achieves enantioselectivity, yielding the (S)-configured product with high stereochemical control . For the (R)-enantiomer, inversion of the catalyst’s chirality or alternative reaction conditions may be required. The final HCl salt is formed via treatment with hydrochloric acid in dioxane, followed by reduced-pressure concentration to isolate the product .

Q. How is the stereochemical configuration of the compound confirmed?

Chiral HPLC and ¹H-NMR are critical. For example, in analogous compounds, ¹H-NMR in DMSO-d₆ reveals distinct shifts for methyl groups (δ 1.02 ppm for tert-butyl) and aromatic protons, while chiral HPLC (e.g., using a CHIRALPAK® column) separates enantiomers based on retention times . Comparison with reference standards or computational modeling (e.g., density functional theory for NMR prediction) further validates configuration.

Q. What analytical methods are used to characterize intermediates and final products?

- LCMS : Confirms molecular weight (e.g., m/z 732 [M+H]⁺ in related compounds) .

- HPLC : Retention time analysis under standardized conditions (e.g., QC-SMD-TFA05 method with 1.76 minutes retention) ensures purity .

- ¹H-NMR : Assigns proton environments (e.g., δ 3.79 ppm for methoxy groups in esters) .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) during asymmetric synthesis?

- Catalyst Screening : Chiral catalysts like BINAP-RuCl₂ are critical. Adjusting ligand stereochemistry (R vs. S-BINAP) directly impacts ee .

- Reaction Conditions : Elevated hydrogen pressure (≥150 psi) and temperature (60°C) enhance reaction rates and selectivity.

- Additives : Acidic conditions (e.g., 2N HCl) stabilize intermediates and reduce racemization .

- Post-Reaction Analysis : Use chiral HPLC to quantify ee and iteratively refine conditions.

Q. How to address contradictory NMR or LCMS data between synthesis batches?

- Impurity Profiling : Trace side products (e.g., unreacted starting materials or diastereomers) may arise from incomplete hydrogenation or residual solvents. LCMS and 2D-NMR (e.g., HSQC, COSY) identify impurities .

- Reaction Monitoring : In-situ FTIR or inline HPLC tracks intermediate formation, ensuring step completion before proceeding .

- Solvent Effects : Polar aprotic solvents (e.g., dioxane) minimize side reactions; residual water can hydrolyze esters, altering spectral data .

Q. What role does the 2,5-difluorophenyl group play in the compound’s pharmacological activity?

Fluorinated aromatic systems enhance metabolic stability and membrane permeability. The 2,5-difluorophenyl moiety, seen in dipeptidyl peptidase-IV inhibitors, improves binding affinity to target enzymes by modulating electron density and steric interactions . Comparative studies with non-fluorinated analogs show reduced activity, highlighting fluorine’s role in bioactivity .

Q. How do reaction conditions influence the stability of the amino ester intermediate?

- Temperature Control : Excess heat (>60°C) accelerates ester hydrolysis; maintaining 0–6°C during acid-sensitive steps preserves integrity .

- Acid Concentration : Controlled HCl addition (e.g., 4M in dioxane) prevents over-protonation of the amine, which could lead to decomposition .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes acidic byproducts that destabilize the ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.